molecular formula C7HClF6 B6317414 5-Chloro-2,3,4-trifluorobenzotrifluoride CAS No. 115812-33-4

5-Chloro-2,3,4-trifluorobenzotrifluoride

Cat. No.: B6317414
CAS No.: 115812-33-4
M. Wt: 234.52 g/mol
InChI Key: OMFROCCDPJZNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3,4-trifluorobenzotrifluoride: is an organic compound with the molecular formula C7HClF6 . It is a derivative of benzotrifluoride, where three fluorine atoms are attached to the benzene ring along with a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3,4-trifluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:

    Chlorination: Benzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.

    Fluorination: The chlorinated product is then treated with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This step introduces the fluorine atoms into the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3,4-trifluorobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form benzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzotrifluoride derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzene derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2,3,4-trifluorobenzotrifluoride is used as a building block in the synthesis of various organic compounds. It is used in the preparation of fluorinated aromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries.

Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological molecules. It helps in understanding the effects of fluorine substitution on the biological activity of aromatic compounds.

Medicine: The compound is used in the development of fluorinated drugs. Fluorine atoms in drug molecules can enhance their metabolic stability and bioavailability. This compound serves as a precursor in the synthesis of such drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fluorinated solvents and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,4-trifluorobenzotrifluoride involves its interaction with molecular targets through its fluorine and chlorine atoms. The electronegativity of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Chlorobenzotrifluoride: Similar structure but with different substitution pattern.

    2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms and three fluorine atoms.

    3-Chlorobenzotrifluoride: Different position of chlorine atom on the benzene ring.

Uniqueness: 5-Chloro-2,3,4-trifluorobenzotrifluoride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFROCCDPJZNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.